molecular formula CH3NO B1490776 Formamide-N,N-D2 CAS No. 35645-04-6

Formamide-N,N-D2

Cat. No. B1490776
CAS RN: 35645-04-6
M. Wt: 47.053 g/mol
InChI Key: ZHNUHDYFZUAESO-ZSJDYOACSA-N
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Description

Formamide-N,N-D2 is the labelled analogue of Formamide . It is a non-hazardous compound for transport and is stable if stored under recommended conditions . It has a molecular weight of 73.0938 and its IUPAC Standard InChI is InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3 .


Molecular Structure Analysis

The molecular structure of Formamide-N,N-D2 is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Studies on electron interactions with formamide clusters promote scientific interest as a model system to understand phenomena relevant to astrophysical, prebiotic, and radiobiological processes . Formamide reaction network in gas phase and solution via a unified theoretical approach has been studied .


Physical And Chemical Properties Analysis

Formamide-N,N-D2 has a molecular weight of 73.0938 . It is a non-hazardous compound for transport and is stable if stored under recommended conditions .

Scientific Research Applications

  • Synthesis of Formamides Using CO2 and H2 Formamides, including those like Formamide-N,N-D2, have wide applications in the industry. A significant study demonstrated the synthesis of formamides containing unsaturated groups using CO2 as a carbon source and H2 as a reducing agent, employing a Cu(OAc)2–4-dimethylaminopyridine (DMAP) catalytic system. This approach maintained the unsaturated groups like the carbonyl group, CC bond, CN bond, and the ester group intact (Liu et al., 2017).

  • Formation of Cis-diamino Enones from Formamides Research has described a catalytic reaction where all atoms of a formamide are incorporated into the product. This involves a stereoselective 1,2-insertion of rhodium(II) azavinyl carbenes into the C=O bond of formamides, such as DMF and other N,N-disubstituted formamides, to yield cis-diamino enones (Jung et al., 2014).

  • Formamide in Radiation-Induced Degradation Studies N-(2′-Deoxy-β-D-erythropentofuranosyl) formamide is an ionizing radiation-induced degradation product of 2′-deoxythymidine. A study focused on the chemical synthesis of this molecule and presented an in-depth 1H and 13C NMR study. This research contributes to understanding the degradation pathways and mechanisms in the presence of formamide (Cadet et al., 1981).

  • Cross-Dehydrogenative Coupling Reactions with Formamides A significant area of research in the last decade has been the direct carbamoylation of C–H and X–H (X = N, O) bonds with formamides via cross-dehydrogenative coupling reactions. These reactions are crucial in preparing carboxamide, carbamate, and urea derivatives, widely used in medicinal chemistry and natural product synthesis (He et al., 2020).

  • Understanding Interstellar Chemistry Involving Formamide Studies on formamide (H2NCHO) reveal its significance in interstellar chemistry. For instance, the research on the reactions of H + H2NCHO in a para-hydrogen quantum-solid matrix host showed the production of various compounds, indicating the presence of hydrogen-abstraction and hydrogen-addition reactions. Such studies elucidate the chemical dynamics in interstellar spaces (Haupa et al., 2019).

  • Formamide in Palladium(II) Mediated Synthesis Formamides, due to their properties as nitrogen nucleophiles, have been utilized in palladium(II) catalyzed oxidative 5-exo cyclizations of formaldehyde aminals derived from N-Boc protected allylic amines. This process yields imidazolidines, which are important in various chemical synthesis pathways (Benthem et al., 1994).

  • Study of Formamide in Hydrogen-Bonding Solvents The ultrafast dynamical profile of formamide in various hydrogen-bonding solvents has been a subject of interest. This type of study, utilizing techniques like optical-heterodyne-detected optical Kerr effect (OHD-OKE) spectroscopy, is fundamental in understanding the behavior of formamide in different chemical environments (Chang & Castner, 1993).

  • Ab Initio Calculations on Formamide Ab initio calculations on formamide have been crucial in understanding its molecular structure and behavior. Such studies have analyzed the molecular energy, dipole moment, and barriers to internal rotation, which are vital for predicting formamide's behavior in various chemical reactions (Christensen et al., 1970).

  • Flow Cytometry Analysis Using Formamide Formamide has been used as a reagent in flow cytometry, particularly for cell cycle analysis. It facilitates the analysis by acting as an ionizing solvent, enabling better staining and measurement of DNA content in cells, a crucial aspect in molecular biology research (Carbonari, 2016).

  • Copper-Catalyzed N-Formylation of Amines Copper complexes have been used to catalyze the N-formylation of amines with CO2, where formamides are the end products. This represents an efficient reaction pathway under ambient conditions, highlighting the versatility of formamides in chemical synthesis (Zhang et al., 2016).

Safety And Hazards

Formamide is a reproductive toxin (teratogen). Female lab workers of child-bearing age must be made aware that fetus exposure to formamide may result in developmental abnormalities . It can harm the eyes, skin, lungs, liver, and heart . It is suspected of causing cancer, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Formamide is considered highly relevant for investigating how the formation of life has emerged on Earth . It is a versatile small molecular building block for synthesizing heavily N-doped 1D and 2D carbon . It has promising applications in the context of the bioeconomy . Formamide’s potential in supporting growth and production in biotechnological processes is being explored .

properties

IUPAC Name

N,N-dideuterioformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide-N,N-D2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
This chapter provides Self-diffusion coefficient of formamide-N, N-d2 at various temperature and pressure conditions measured using NMR spin echo pulse gradient.
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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